molecular formula C14H14S2Se2 B14237266 1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene CAS No. 593247-98-4

1,1'-[Disulfanediylbis(selanylmethylene)]dibenzene

Katalognummer: B14237266
CAS-Nummer: 593247-98-4
Molekulargewicht: 404.3 g/mol
InChI-Schlüssel: QNPWBSBMVJPPQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene is an organic compound that features both sulfur and selenium atoms within its structureThe molecular formula of this compound is C14H14S2Se2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene typically involves the reaction of benzyl selenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2C6H5CH2SeH+S2Cl2C6H5CH2Se-S-S-SeCH2C6H5+2HCl2 \text{C}_6\text{H}_5\text{CH}_2\text{SeH} + \text{S}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{Se-S-S-SeCH}_2\text{C}_6\text{H}_5 + 2 \text{HCl} 2C6​H5​CH2​SeH+S2​Cl2​→C6​H5​CH2​Se-S-S-SeCH2​C6​H5​+2HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide and selenoxide derivatives.

    Reduction: Reduction reactions can break the disulfide and selenide bonds, leading to the formation of thiol and selenol compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or selenium atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include various enzymes and proteins involved in redox regulation. The compound can modulate the activity of these targets, leading to changes in cellular redox status and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

    1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Similar structure but with different functional groups.

    1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene): Contains fluorine atoms instead of selenium.

    1,1’-Disulfanediylbis(N,N,N-trimethyl-2-propanaminium): Contains nitrogen atoms and different functional groups

Uniqueness: 1,1’-[Disulfanediylbis(selanylmethylene)]dibenzene is unique due to the presence of both sulfur and selenium atoms in its structure. This dual presence imparts distinct redox properties and reactivity, making it valuable in various chemical and biological applications .

Eigenschaften

CAS-Nummer

593247-98-4

Molekularformel

C14H14S2Se2

Molekulargewicht

404.3 g/mol

IUPAC-Name

(benzylselanyldisulfanyl)selanylmethylbenzene

InChI

InChI=1S/C14H14S2Se2/c1-3-7-13(8-4-1)11-17-15-16-18-12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI-Schlüssel

QNPWBSBMVJPPQJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C[Se]SS[Se]CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.